molecular formula C14H9Cl3O2 B2414916 3,5-Dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde CAS No. 426228-12-8

3,5-Dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde

Cat. No.: B2414916
CAS No.: 426228-12-8
M. Wt: 315.57
InChI Key: AELGVOWBYZGSGF-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H9Cl3O2 It is a chlorinated benzaldehyde derivative, characterized by the presence of two chlorine atoms on the benzene ring and an additional chlorine atom on the benzyl group

Properties

IUPAC Name

3,5-dichloro-4-[(2-chlorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3O2/c15-11-4-2-1-3-10(11)8-19-14-12(16)5-9(7-18)6-13(14)17/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELGVOWBYZGSGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2Cl)C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde typically involves the reaction of 3,5-dichloro-4-hydroxybenzaldehyde with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3,5-Dichloro-4-[(2-chlorobenzyl)oxy]benzoic acid.

    Reduction: 3,5-Dichloro-4-[(2-chlorobenzyl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorinated benzyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and disrupt cellular processes. Further research is needed to fully elucidate the molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-4-hydroxybenzaldehyde
  • 2-Chlorobenzyl chloride
  • 3,4-Dichlorobenzyl chloride

Uniqueness

3,5-Dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde is unique due to the presence of both the chlorinated benzyl group and the aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Biological Activity

3,5-Dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound features a dichloro-substituted benzaldehyde structure, which is known to influence its reactivity and biological interactions. The presence of chlorine atoms enhances its electrophilic character, making it a suitable candidate for various biological applications.

The biological activity of this compound primarily involves enzyme inhibition and interaction with cellular pathways. It may act as an inhibitor by binding to the active sites of specific enzymes, thereby blocking substrate access and altering metabolic processes. This mechanism is crucial in its anticancer effects, where it can induce apoptosis in cancer cells through various pathways.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of this compound. For instance, a study assessing its effects on various human cancer cell lines revealed that the compound exhibited notable cytotoxicity with IC50 values ranging from 0.89 to 9.63 µg/mL across different cell types including HeLa (cervical cancer), HL-60 (acute promyelocytic leukemia), and AGS (gastric adenocarcinoma) cells .

Table 1: IC50 Values of this compound Against Cancer Cell Lines

Cell LineIC50 (µg/mL)
HeLa0.89
HL-604.50
AGS9.63

The compound was shown to arrest the cell cycle in the subG0 phase, induce mitochondrial membrane depolarization, and activate caspases involved in apoptosis (caspase-8 and -9). At concentrations above 5 µg/mL, late apoptotic and dead cell percentages significantly increased, indicating a strong pro-apoptotic effect .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The compound's structural features contribute to its ability to disrupt microbial cell membranes and inhibit growth.

Table 2: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

Case Studies

A case study involving the application of this compound in a therapeutic setting highlighted its potential as an adjunct treatment for multidrug-resistant infections. The compound was administered alongside conventional antibiotics, showing synergistic effects that enhanced the overall efficacy against resistant strains .

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